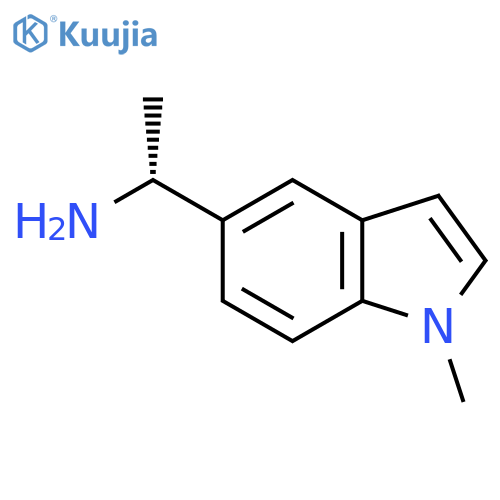Cas no 2227915-01-5 ((1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine)
(1R)-1-(1-メチル-1H-インドール-5-イル)エタン-1-アミンは、光学活性を有するキラルアミン化合物です。1-メチルインドール骨格にエチルアミン基が結合した構造を持ち、不斉炭素を有するため立体選択的な反応中間体として有用です。医薬品中間体や生理活性化合物の合成において、立体特異的な構造構築が可能となる点が特徴です。高い光学純度と安定性を兼ね備えており、有機合成化学や創薬研究分野での応用が期待されます。特に神経科学関連化合物の不斉合成において、立体配置の制御が必要な場面で重要な役割を果たします。

2227915-01-5 structure
商品名:(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine
- EN300-1790571
- 2227915-01-5
-
- インチ: 1S/C11H14N2/c1-8(12)9-3-4-11-10(7-9)5-6-13(11)2/h3-8H,12H2,1-2H3/t8-/m1/s1
- InChIKey: SIRVADOCRBAFDI-MRVPVSSYSA-N
- ほほえんだ: N1(C)C=CC2C=C(C=CC1=2)[C@@H](C)N
計算された属性
- せいみつぶんしりょう: 174.115698455g/mol
- どういたいしつりょう: 174.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31Ų
- 疎水性パラメータ計算基準値(XlogP): 2
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1790571-10.0g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1790571-1.0g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1790571-2.5g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1790571-1g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1790571-0.5g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1790571-0.25g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1790571-5g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 5g |
$3396.0 | 2023-09-19 | ||
| Enamine | EN300-1790571-10g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 10g |
$5037.0 | 2023-09-19 | ||
| Enamine | EN300-1790571-0.1g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1790571-5.0g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 5g |
$3396.0 | 2023-05-26 |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
2227915-01-5 ((1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine) 関連製品
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
